(R)-Etodolac-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

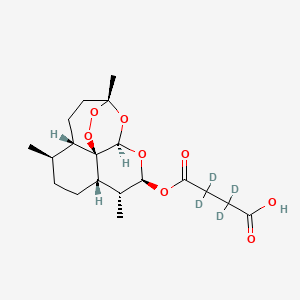

Isotope labelled Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2.

Aplicaciones Científicas De Investigación

Cancer Therapy and Mechanisms :

- (R)-Etodolac has been shown to inhibit the progression of prostate cancer xenograft growth by downregulating cyclin D1 expression via the PPARgamma pathway. This effect is enhanced when combined with HER-kinase axis inhibitors (Hedvat et al., 2004).

- In multiple myeloma, R-etodolac (SDX-101) induces cytotoxicity in drug-sensitive and drug-resistant cell lines. It targets Mcl-1 and can be synergistically combined with dexamethasone (Yasui et al., 2005).

- A novel analog of etodolac, SDX-308, shows more potent cytotoxicity than R-etodolac against multiple myeloma cells, including those resistant to conventional therapies. It inhibits the β-catenin/TCF pathway (Yasui et al., 2007).

- R-Etodolac decreases beta-catenin levels and inhibits the proliferation and survival of hepatoma cells (Behari et al., 2007).

Pharmacokinetics and Molecular Studies :

- Spectral, DFT, and molecular docking investigations of Etodolac have been conducted to understand its properties and biological importance as a selective inhibitor of the COX enzyme (Amul et al., 2019).

- Enantioselective analysis of etodolac in human plasma was conducted to study its pharmacokinetics and its application in clinical settings (Silva et al., 2016).

Drug Formulation and Delivery :

- Formulation and evaluation of etodolac in hydrophilic gels and organogels have been studied for transdermal delivery systems. This approach aims to enhance drug solubility and bioavailability while reducing gastrointestinal side effects (Fayez et al., 2015).

Clinical Trials and Therapeutic Use :

- A phase I study of R-etodolac in patients with B-cell chronic lymphocytic leukemia was conducted to determine its safety, tolerability, and therapeutic efficacy (Jensen et al., 2008).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Etodolac-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2,2,3,3-tetradeuterioacetoacetate", "4-Chlorobenzoyl chloride", "Sodium hydroxide", "Sodium carbonate", "Ethyl 2,3-dihydroxybenzoate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl 2,2,3,3-tetradeuterioacetoacetate is reacted with 4-chlorobenzoyl chloride in the presence of sodium hydroxide to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-oxobutanoate.", "Step 2: The product from step 1 is treated with sodium carbonate in water to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate.", "Step 3: Ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate is reacted with ethyl 2,3-dihydroxybenzoate in the presence of sodium borohydride to form (R)-ethyl 2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoate-d3.", "Step 4: The product from step 3 is hydrolyzed with aqueous hydrochloric acid to form (R)-2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoic acid-d3.", "Step 5: The acid from step 4 is neutralized with sodium hydroxide and then treated with sodium chloride to form (R)-Etodolac-d3.", "Step 6: The final product is purified by recrystallization from acetic acid." ] } | |

Número CAS |

1246815-33-7 |

Fórmula molecular |

C17H18NO3D3 |

Peso molecular |

290.38 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

87226-41-3 (unlabelled) |

Sinónimos |

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |

Etiqueta |

Etodolac Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)